molecular formula C12H17BN2O3 B572069 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide CAS No. 1257553-74-4

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Cat. No. B572069
CAS RN: 1257553-74-4
M. Wt: 248.089
InChI Key: NRPJHELKCIKBLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . More detailed information might be found in the supplementary materials of the referenced papers .


Chemical Reactions Analysis

The compound may be used in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a boiling point of 42-43 °C/50 mmHg, a density of 0.882 g/mL at 25 °C, and a refractive index of n20/D 1.396 .

Scientific Research Applications

  • Synthesis and Characterization :

    • Synthesis and characterization of compounds related to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide have been explored. Studies focus on synthesizing derivatives and confirming their structures through spectroscopy and X-ray diffraction techniques (Liao et al., 2022).
  • Medicinal Chemistry :

    • Research on picolinamide derivatives, including those related to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, has led to the discovery of compounds with high affinity and specificity towards serotoninergic receptors. These compounds are potential candidates for treating neurological disorders (Fiorino et al., 2017).
  • Boronate Ester Formation :

    • Studies have demonstrated the convenience of microwave-assisted synthesis in forming boronate esters, including those related to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide. Such methods facilitate the creation of heteroaryl-substituted compounds (Rheault et al., 2009).
  • Radioligand Development :

    • Development of radioligands for positron emission tomography (PET) imaging, incorporating derivatives of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, shows potential for brain imaging and evaluating neurological conditions (Kil et al., 2014).
  • Fluorescence Probes :

    • Boronate ester fluorescence probes derived from compounds similar to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide have been synthesized for detecting hydrogen peroxide. These compounds demonstrate significant potential in biological and chemical sensing applications (Lampard et al., 2018).
  • Antidepressant-like Activity :

    • Arylpiperazine derivatives containing isonicotinic and picolinic nuclei, related to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, have shown antidepressant-like activity in animal models. These findings suggest their potential utility in treating depression, mediated by interaction with serotonin receptors (Kędzierska et al., 2019).

Safety and Hazards

The compound is potentially hazardous. It is a highly flammable liquid and vapor. It can generate flammable or ignitable gases upon contact with water .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)8-5-6-9(10(14)16)15-7-8/h5-7H,1-4H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPJHELKCIKBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694411
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1257553-74-4
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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